molecular formula C5H4ClN3O4 B2500588 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1909316-36-4

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2500588
CAS No.: 1909316-36-4
M. Wt: 205.55
InChI Key: PTGAUEBFFKSGSZ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 1909316-36-4) is a high-purity chemical building block for research and development. This heterocyclic compound features a carboxylic acid functional group and a nitro substituent, making it a versatile intermediate in organic synthesis . Pyrazole-carboxylic acids are an extraordinarily significant class of compounds that act as multifunctional ligands with multi-dentate coordination modes . Their sophisticated coordination ability, facilitated by both pyrazole nitrogen and carboxylate oxygen atoms, is valuable for synthesizing new metal complexes and for constructing high-dimensional networks through intermolecular hydrogen bonding . This makes 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid a compound of interest in materials science and coordination chemistry. As a pyrazole derivative, this compound belongs to a structural class renowned for its wide spectrum of biological activities, which includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Numerous commercial pharmaceuticals, such as Celecoxib and Crizotinib, are based on the pyrazole scaffold, underscoring its importance in medicinal chemistry and drug discovery . Researchers can utilize this nitro-chloro substituted pyrazole carboxylic acid as a key synthetic intermediate for developing novel active molecules. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGAUEBFFKSGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds, including 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial properties. A study evaluated various synthesized pyrazole derivatives against different bacterial strains, revealing effective inhibition comparable to standard antibiotics such as penicillin and ciprofloxacin .

Antioxidant Properties
In vitro studies have shown that pyrazole derivatives possess antioxidant activity. For instance, compounds synthesized from 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid were tested using DPPH radical scavenging methods, with some exhibiting antioxidant capabilities stronger than ascorbic acid .

Agricultural Applications

Herbicidal Activity
The compound has been investigated for its potential as a herbicide. Research indicates that pyrazole derivatives can inhibit the growth of certain plant species by disrupting photosynthetic processes. In particular, studies have shown that these compounds can effectively inhibit photosynthetic electron transport in chloroplasts of spinach (Spinacia oleracea L.) .

Material Science

Polymer Synthesis
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has been used in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has been linked to improved performance in high-temperature applications .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various pyrazole derivatives, it was found that those derived from 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid displayed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at 32 µg/mL and 64 µg/mL, respectively.

Case Study 2: Antioxidant Activity

A series of synthesized derivatives were tested for their antioxidant activity using the DPPH method. One derivative exhibited an antioxidant capacity that was found to be 1.5 times greater than that of ascorbic acid, indicating significant potential for use in health supplements or food preservation .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Melting Point (°C)
5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (Target) Cl (5), CH₃ (1), NO₂ (4), COOH (3) C₆H₅ClN₃O₄ 218.57 Nitro, Carboxylic Acid Not Reported
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Cl (5), CH₃ (1), CF₂H (3), COOH (4) C₇H₆ClF₂N₂O₂ 238.58 Difluoromethyl, Carboxylic Acid Not Reported
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate Cl (5), CH₃ (1), COOEt (4) C₇H₉ClN₂O₂ 188.61 Ester Not Reported
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Cl (5), CH₃ (1,3), CHO (4) C₇H₇ClN₂O 170.60 Aldehyde Not Reported
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid Cl (5), C₂H₅ (1), CH₃ (3), COOH (4) C₇H₉ClN₂O₂ 188.61 Carboxylic Acid Not Reported
Key Observations:
  • Electronic Effects : The nitro group in the target compound increases acidity (pKa ~1–2) compared to esters (e.g., ethyl carboxylate, pKa ~5–6) or aldehydes .
  • Solubility: The carboxylic acid group enhances water solubility relative to esters or aldehydes, but the nitro group may reduce solubility in non-polar solvents.
  • Thermal Stability : Nitro derivatives are less thermally stable than halogenated or alkylated analogues, posing challenges in high-temperature syntheses .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Nitro groups induce strong dipole interactions, as seen in related compounds (e.g., π-π stacking in ) .
  • Spectroscopy :
    • ¹H-NMR : Methyl groups resonate at δ ~2.4–2.7 ppm, while nitro groups deshield adjacent protons .
    • IR : Nitro groups show strong absorptions at ~1520–1350 cm⁻¹, distinct from carbonyl stretches (~1700 cm⁻¹) in carboxylic acids .

Biological Activity

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 1909316-36-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole structure is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of Substituents : The chloro and nitro groups are introduced via electrophilic substitution reactions.
  • Carboxylation : The carboxylic acid group is incorporated through carboxylation reactions involving esters or other derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. Pyrazoles have been shown to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µg/mL)
5-Chloro-1-methyl-4-nitro-pyrazoleMDA-MB-231208.58
5-Chloro-1-methyl-4-nitro-pyrazoleA549238.14

Antimicrobial and Anti-inflammatory Activity

The compound also exhibits antimicrobial and anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit bacterial growth and reduce inflammation through various mechanisms:

  • Antimicrobial Activity : Pyrazole compounds have shown effectiveness against a range of bacteria and fungi, suggesting their potential as antimicrobial agents.
  • Anti-inflammatory Mechanism : They may inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways. For example, some derivatives have shown selective COX-2 inhibition with promising anti-inflammatory profiles .

The biological activity of 5-chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammatory responses.
  • Receptor Modulation : It could modulate receptor activity, leading to altered signaling pathways that affect cell growth and inflammation.

Case Studies

Several studies have focused on the pharmacological evaluation of pyrazole derivatives:

  • Study on Anticancer Activity : In a recent study, various pyrazole derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with nitro groups exhibited enhanced activity against multiple cancer types .
  • Anti-inflammatory Evaluation : A series of substituted pyrazoles were evaluated for their COX inhibitory activity using carrageenan-induced edema models in rats. The findings suggested that certain derivatives provided significant anti-inflammatory effects with minimal side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. A nitration step introduces the nitro group at the 4-position, followed by chlorination at the 5-position. Carboxylic acid functionality is retained or introduced via hydrolysis of ester precursors. Key steps include:

  • Nitration : Use mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts.
  • Chlorination : Employ POCl₃ or SOCl₂ as chlorinating agents.
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshields adjacent protons).
  • FT-IR : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves bond angles/lengths and validates regiochemistry. Monoclinic systems (e.g., space group P2/c) are common for pyrazole derivatives, with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) .

Q. How do solvent systems and storage conditions affect the compound’s stability?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxylic acid group.
  • Stability : Store at +4°C in airtight containers under inert gas (N₂/Ar) to prevent nitro group degradation. Avoid prolonged exposure to light .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Use DMSO as a vehicle control (<0.1% v/v) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity during nitration and chlorination?

  • Methodological Answer :

  • Nitration : The methyl group at N1 directs electrophilic attack to the 4-position via steric and electronic effects.
  • Chlorination : The nitro group’s electron-withdrawing effect activates the 5-position for electrophilic substitution. Computational studies (DFT) using Gaussian09 can model charge distribution .

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or bioactivity?

  • Methodological Answer :

  • DFT : Optimize geometry at B3LYP/6-311G(d,p) level to calculate electrostatic potential maps for nucleophilic/electrophilic sites.
  • Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Validate with crystallographic data .

Q. How do polymorphism and crystal packing influence physicochemical properties?

  • Methodological Answer :

  • Polymorphism Screening : Use solvent evaporation (e.g., acetone vs. methanol) to isolate polymorphs.
  • Crystallography : Compare unit cell parameters (e.g., β-angle variations in monoclinic systems) to correlate packing with solubility/melting point .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Case Study : If NMR suggests nitro at 4-position but X-ray indicates disorder, re-examine crystallization conditions (e.g., solvent polarity). Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do substituent variations (e.g., methyl vs. ethyl at N1) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 1-ethyl-4-nitro derivatives) and compare IC₅₀ values.
  • LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability .

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